(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane)
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Description
The compound “(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)” is a complex organic molecule. It contains two cyclohexane rings, each substituted with a butyl group and a 4-fluorophenyl group . The “trans,trans” notation suggests that these substituents are located on opposite sides of the cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two cyclohexane rings, each bearing a butyl and a 4-fluorophenyl group . The “trans,trans” configuration indicates that these groups are located on opposite sides of the cyclohexane rings . This configuration could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclohexane rings and the butyl and 4-fluorophenyl substituents . The fluorine atom in the 4-fluorophenyl group could be particularly reactive, participating in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase the compound’s polarity, potentially affecting its solubility, boiling point, and other properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-butylcyclohexyl)cyclohexyl]-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKTEGHHGSVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557049 |
Source
|
Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) | |
CAS RN |
82832-28-8 |
Source
|
Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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